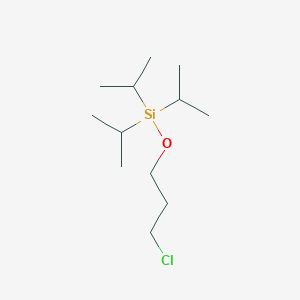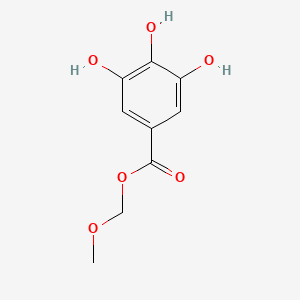
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-アンヒドロ-2,5-ジデオキシ-2-(3,4-ジヒドロ-5-メチル-2,4-ジオキソ-1(2H)-ピリミジニル)-D-アラビノ-ヘキシトールは、そのユニークな化学構造と潜在的な用途から、様々な科学分野で注目を集めている合成化合物です。この化合物は、ヘキシトール骨格にピリミジン環が融合していることが特徴であり、有機化学や医化学の研究対象となっています。
2. 製法
合成経路と反応条件
1,4-アンヒドロ-2,5-ジデオキシ-2-(3,4-ジヒドロ-5-メチル-2,4-ジオキソ-1(2H)-ピリミジニル)-D-アラビノ-ヘキシトールの合成は、通常、入手しやすい前駆体から開始し、複数の段階を伴います。一般的な合成経路には、以下のような手順が含まれます。
ヘキシトール骨格の形成: これは、適切な糖誘導体の還元によって達成できます。
ピリミジン環の導入: この段階では、ヘキシトール誘導体を酸性または塩基性条件下でピリミジン前駆体と縮合させます。
環化: 最後の段階では、中間体を環化させてアンヒドロ構造を形成します。
工業生産方法
この化合物の工業生産では、収率と純度を高めるために上記の合成経路を最適化する必要がある場合があります。これには、触媒の使用、反応条件の制御、結晶化やクロマトグラフィーなどの精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexitol backbone: This can be achieved through the reduction of a suitable sugar derivative.
Introduction of the pyrimidine ring: This step involves the condensation of the hexitol derivative with a pyrimidine precursor under acidic or basic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the anhydro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
反応の種類
1,4-アンヒドロ-2,5-ジデオキシ-2-(3,4-ジヒドロ-5-メチル-2,4-ジオキソ-1(2H)-ピリミジニル)-D-アラビノ-ヘキシトールは、以下のような様々な化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化できます。
還元: 還元反応は、化合物の酸化状態を変えるために使用でき、異なる誘導体につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: ハロゲン、ハロゲン化アルキル、スルホン酸塩などの試薬は、置換反応によく使用されます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応では、アルキル、アリール、ハロゲンなどの様々な官能基が導入される可能性があります。
4. 科学研究での応用
1,4-アンヒドロ-2,5-ジデオキシ-2-(3,4-ジヒドロ-5-メチル-2,4-ジオキソ-1(2H)-ピリミジニル)-D-アラビノ-ヘキシトールには、いくつかの科学研究での応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗ウイルス活性や抗癌活性など、潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探求するため、研究が進められています。
産業: この化合物は、新素材の開発や化学製造の中間体として使用される可能性があります。
科学的研究の応用
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
1,4-アンヒドロ-2,5-ジデオキシ-2-(3,4-ジヒドロ-5-メチル-2,4-ジオキソ-1(2H)-ピリミジニル)-D-アラビノ-ヘキシトールの作用機序には、特定の分子標的との相互作用が含まれます。ピリミジン環は、核酸と相互作用することが知られており、DNAまたはRNA合成を阻害する可能性があります。この相互作用は、細胞プロセスを阻害し、抗ウイルス効果や抗癌効果をもたらす可能性があります。正確な経路と分子標的は、現在も調査中です。
類似化合物との比較
類似化合物
1,4-アンヒドロ-2,5-ジデオキシ-2-(3,4-ジヒドロ-2,4-ジオキソ-1(2H)-ピリミジニル)-D-アラビノ-ヘキシトール: 構造は類似していますが、ピリミジン環にメチル基がありません。
1,4-アンヒドロ-2,5-ジデオキシ-2-(3,4-ジヒドロ-5-エチル-2,4-ジオキソ-1(2H)-ピリミジニル)-D-アラビノ-ヘキシトール: 構造は類似していますが、メチル基の代わりにエチル基を持っています。
独自性
1,4-アンヒドロ-2,5-ジデオキシ-2-(3,4-ジヒドロ-5-メチル-2,4-ジオキソ-1(2H)-ピリミジニル)-D-アラビノ-ヘキシトールは、ピリミジン環にメチル基が存在することが特徴であり、これが化学反応性と生物活性に影響を与える可能性があります。この構造的な特徴は、分子標的との相互作用を強化する可能性があり、様々な研究分野で注目を集めている化合物となっています。
特性
分子式 |
C11H16N2O5 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC名 |
1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12-10(6)16)7-5-18-8(2-3-14)9(7)15/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9-/m0/s1 |
InChIキー |
RIEJGZHRRQXSSD-YIZRAAEISA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H]([C@H]2O)CCO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)

![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
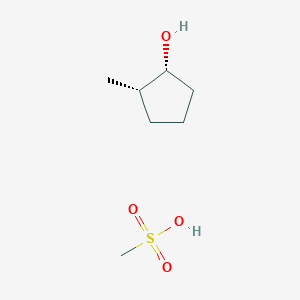
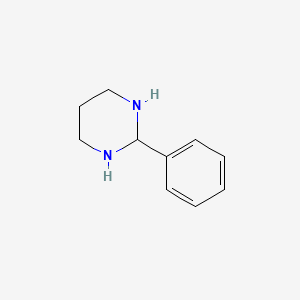
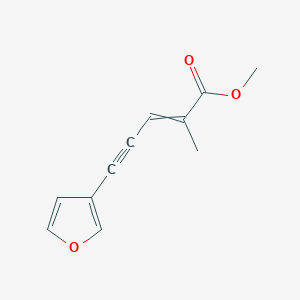
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
